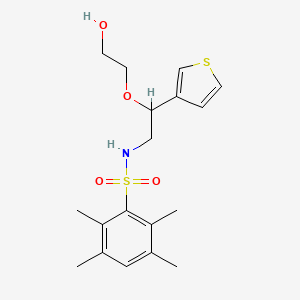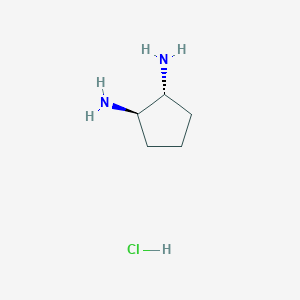
(1R,2R)-Cyclopentane-1,2-diamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-Cyclopentane-1,2-diamine;hydrochloride, also known as trans-1,2-diaminocyclopentane hydrochloride, is a chemical compound that has been used in numerous scientific research studies. This compound has a unique structure and properties that make it an ideal candidate for various applications in the field of chemistry and biochemistry.
Wirkmechanismus
The mechanism of action of (1R,2R)-Cyclopentane-1,2-diamine;hydrochloride is not fully understood. However, it is believed to act as a chiral ligand in various chemical reactions, which results in the formation of enantiomerically pure products. It has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
(1R,2R)-Cyclopentane-1,2-diamine;hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that break down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have various effects on the body, including improved cognitive function and muscle contraction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (1R,2R)-Cyclopentane-1,2-diamine;hydrochloride is its ability to act as a chiral ligand in various chemical reactions, which results in the formation of enantiomerically pure products. It has also been shown to have inhibitory effects on certain enzymes, which can be useful in the development of new drugs. However, one limitation of this compound is its high cost, which can limit its use in certain research studies.
Zukünftige Richtungen
There are numerous future directions for the use of (1R,2R)-Cyclopentane-1,2-diamine;hydrochloride in scientific research. One potential direction is the development of new drugs that target the enzymes that it inhibits. Another potential direction is the use of this compound as a chiral building block in the synthesis of natural products and pharmaceuticals. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of chemistry and biochemistry.
Conclusion:
In conclusion, (1R,2R)-Cyclopentane-1,2-diamine;hydrochloride is a unique chemical compound that has numerous applications in scientific research. Its ability to act as a chiral ligand and inhibit certain enzymes makes it an ideal candidate for the development of new drugs and the synthesis of complex organic molecules. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of chemistry and biochemistry.
Synthesemethoden
The synthesis of (1R,2R)-Cyclopentane-1,2-diamine;hydrochloride involves the reaction of 1,2-dibromocyclopentane with ammonia in the presence of a palladium catalyst. This reaction results in the formation of (1R,2R)-Cyclopentane-1,2-diamine;hydrochlorideaminocyclopentane, which is then reacted with hydrochloric acid to produce (1R,2R)-Cyclopentane-1,2-diamine;hydrochloride.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-Cyclopentane-1,2-diamine;hydrochloride has been used in various scientific research studies, including the synthesis of complex organic molecules, the development of new drugs, and the study of enzyme mechanisms. It has also been used as a chiral building block in the synthesis of natural products and pharmaceuticals.
Eigenschaften
IUPAC Name |
(1R,2R)-cyclopentane-1,2-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.ClH/c6-4-2-1-3-5(4)7;/h4-5H,1-3,6-7H2;1H/t4-,5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPIEVBBBKESNH-TYSVMGFPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rel-(1R,2R)-cyclopentane-1,2-diamine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

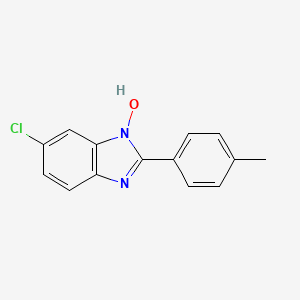
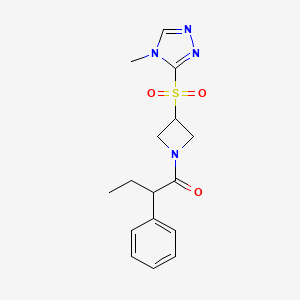
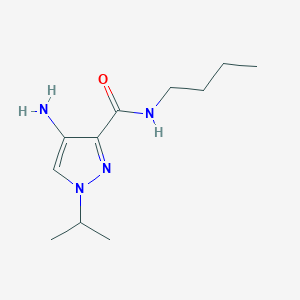

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyl)ethanone](/img/structure/B2947335.png)

![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2947339.png)
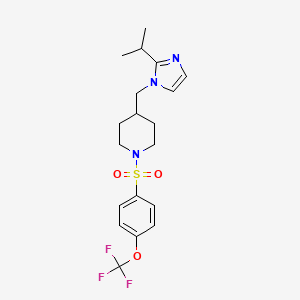

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(2-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2947344.png)
![Ethyl 2-(aminomethyl)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2947345.png)
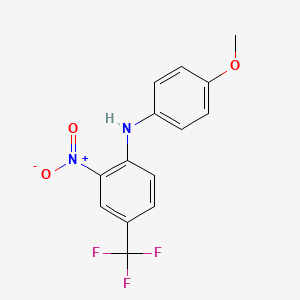
![5-fluoro-N-((1-phenylpyrrolidin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2947350.png)
